![molecular formula C21H21Cl3FN3O2S B2411530 2-氯-N-(6-氯-4-甲基苯并[d]噻唑-2-基)-6-氟-N-(2-吗啉代乙基)苯甲酰胺盐酸盐 CAS No. 1351594-58-5](/img/structure/B2411530.png)

2-氯-N-(6-氯-4-甲基苯并[d]噻唑-2-基)-6-氟-N-(2-吗啉代乙基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

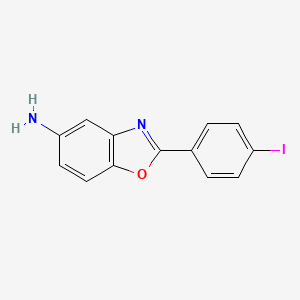

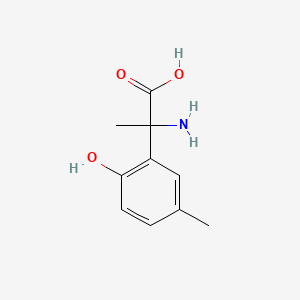

2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H21Cl3FN3O2S and its molecular weight is 504.83. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎特性

该化合物已被研究其抗炎活性。研究人员通过将取代的2-氨基苯并噻唑与N-苯基邻氨基苯甲酸偶联,合成了该苯甲酰胺的衍生物。 所得化合物通过与1-(2-氯乙基)哌啶盐酸盐或4-(2-氯乙基)吗啉盐酸盐反应进一步修饰 。在这些衍生物中,化合物8b和9b显示出对COX-1的显着抑制(IC50值分别为11.34 µM和11.21 µM)以及优异的COX-2选择性(SI值分别为103.09和101.90)。 此外,它们还显示出对白蛋白变性的显着抑制作用 。

腐蚀抑制

该化合物的先驱物2-氨基-6-氯苯并噻唑已被研究其在沸腾的HCl溶液中对低碳钢腐蚀的协同抑制作用 。

抗癌潜力

虽然针对该化合物的具体研究有限,但苯并噻唑衍生物已显示出多种生物活性。 一些基于苯并噻唑的化合物具有抗癌特性 。

抗结核活性

虽然该化合物没有直接研究,但最近已经报道了基于苯并噻唑的抗结核化合物的合成发展。 这些分子在体外和体内进行了评估,并将其抑制浓度与标准参考药物进行了比较 。

镇痛活性

苯并噻唑衍生物中存在噻唑烷酮环与更强的抗炎和镇痛活性有关 。

分子对接研究

作用机制

Target of Action

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of similar compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation .

Pharmacokinetics

Benzothiazole derivatives are known for their good bioavailability and ability to cross biological membranes . .

Result of Action

The molecular and cellular effects of the compound’s action result in anti-inflammatory activity . By inhibiting the COX enzymes and subsequently reducing the production of prostaglandins, the compound helps to alleviate inflammation . In fact, certain derivatives of this compound have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .

属性

IUPAC Name |

2-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-6-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2FN3O2S.ClH/c1-13-11-14(22)12-17-19(13)25-21(30-17)27(6-5-26-7-9-29-10-8-26)20(28)18-15(23)3-2-4-16(18)24;/h2-4,11-12H,5-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGYBDQSRQKJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC=C4Cl)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione](/img/structure/B2411451.png)

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)